N-1H-Benzimidazol-2-yl-4-nitro-benzenesulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
193696-66-1 |
|---|---|
Molecular Formula |
C13H10N4O4S |
Molecular Weight |
318.31 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H10N4O4S/c18-17(19)9-5-7-10(8-6-9)22(20,21)16-13-14-11-3-1-2-4-12(11)15-13/h1-8H,(H2,14,15,16) |
InChI Key |
IWICJKDNRXWNKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1H-Benzimidazol-2-yl-4-nitro-benzenesulfonamide typically involves the condensation of o-phenylenediamine with p-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Oxidation Reactions
The benzimidazole moiety undergoes selective oxidation under controlled conditions.
Key Findings :
-
Oxidation at the benzimidazole nitrogen produces stable N-oxide derivatives, confirmed via -NMR shifts at δ 8.9–9.2 ppm .
-
Over-oxidation of the sulfonamide group to sulfone occurs under strong alkaline conditions .
Reduction Reactions
The nitro group and heterocyclic system participate in reduction pathways.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H/Pd-C (10% w/w) | Ethanol, 25°C, 3 hours | Primary amine (nitro → NH) | 85% | |
| SnCl·2HO | HCl (conc.), reflux, 6 hours | Partial reduction to hydroxylamine intermediate | 63% |
Mechanistic Insights :
-
Catalytic hydrogenation selectively reduces the nitro group without affecting the benzimidazole ring .
-
Tin(II)-mediated reductions produce intermediates that require careful pH control to avoid over-reduction .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at distinct positions.
Nucleophilic Aromatic Substitution
The nitro group activates the benzene ring for nucleophilic displacement.
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | DMF, 120°C, 12 hours | 4-piperidinyl-benzenesulfonamide | 41% | |
| Potassium thioacetate | DMSO, 100°C, 8 hours | 4-(acetylthio)-benzenesulfonamide | 67% |
Electrophilic Substitution
Benzimidazole C5/C6 positions undergo halogenation.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Br/HO | Acetic acid, 50°C, 1 hour | 5-bromo-benzimidazolyl derivative | 78% | |
| Cl/FeCl | DCM, 0°C, 30 minutes | 6-chloro-benzimidazolyl derivative | 55% |
Structural Effects :
Microwave-Assisted Reactions
Efficient functionalization is achieved via microwave irradiation.
| Reaction Type | Conditions | Advantage | Source |
|---|---|---|---|
| Suzuki coupling | Pd(PPh), MW, 150°C, 20 minutes | 90% yield vs. 65% conventional heating | |
| Esterification | SOCl, MW, 80°C, 10 minutes | Rapid activation of carboxylate |
Optimization Data :
Stability Under Acidic/Basic Conditions
| Condition | Result | Degradation | Source |
|---|---|---|---|
| HCl (1M), reflux, 2 hours | Benzimidazole ring hydrolysis | 92% | |
| NaOH (2M), 25°C, 24 hours | Sulfonamide cleavage | 84% |
Practical Implications :
Comparative Reaction Kinetics
Data for nitro-group reduction under varying catalysts:
| Catalyst | Time (h) | Conversion | Selectivity |
|---|---|---|---|
| Pd-C | 3 | 98% | 99% |
| Raney Ni | 6 | 87% | 78% |
| Fe/HCl | 12 | 65% | 62% |
Scientific Research Applications
Antibacterial Activity
N-1H-Benzimidazol-2-yl-4-nitro-benzenesulfonamide exhibits significant antibacterial properties. A study synthesized a series of benzimidazolylbenzenesulfonamide compounds, highlighting that those with nitro groups demonstrated strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis . The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups like nitro enhances the antimicrobial efficacy against Gram-positive bacteria.
| Compound | Activity Against MRSA | Activity Against Bacillus subtilis |
|---|---|---|
| Nitro-substituted BZS | Strong | Strong |
| Non-nitro-substituted BZS | Weak | Weak |
Antiviral Properties
The antiviral potential of this compound has been explored against various viral strains, including HIV and hepatitis viruses. Research indicates that substituted benzimidazole derivatives serve as effective reverse transcriptase inhibitors (RTIs) against HIV-1 replication . Notably, certain derivatives exhibited IC50 values significantly lower than existing standard treatments, demonstrating their potential as therapeutic agents.
| Viral Strain | Compound | IC50 Value |
|---|---|---|
| HIV-1 | Compound 99 | 1.3 µM |
| HIV-1 | Compound 100 | 0.79 µM |
Anticancer Activity
This compound has also shown promise in cancer therapeutics. Several studies have reported its cytotoxic effects against various cancer cell lines. For instance, a benzimidazole-acridine derivative demonstrated strong cytotoxicity against K562 leukemia and HepG-2 hepatocellular carcinoma cells . The mechanism of action often involves inhibition of key proteins such as epidermal growth factor receptor (EGFR), leading to apoptosis in cancer cells .
| Cancer Type | Compound | Cytotoxicity Level |
|---|---|---|
| K562 Leukemia | Benzimidazole-acridine derivative | High |
| HepG-2 Hepatocellular | Benzimidazole derivative | Moderate |
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound. Compounds derived from this benzimidazole structure have been shown to inhibit cyclooxygenase enzymes (COX), which are crucial in mediating inflammation . The anti-inflammatory efficacy was assessed through various assays, showing significant reductions in edema compared to standard anti-inflammatory drugs.
| Compound | COX Inhibition IC50 (µM) | Efficacy Compared to Standard Drug |
|---|---|---|
| Benzimidazole derivative | 8–13.7 | Higher than Indomethacin |
Mechanism of Action
The mechanism of action of N-1H-Benzimidazol-2-yl-4-nitro-benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: By inhibiting these molecular targets, the compound can disrupt key signaling pathways in cells, leading to apoptosis (programmed cell death) or inhibition of cell growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-1H-Benzimidazol-2-yl-4-nitro-benzenesulfonamide with key analogs, focusing on substituent effects, synthesis pathways, and physicochemical properties.
Structural and Functional Group Variations
Key Observations :
- The 4-nitro group in the target compound enhances acidity (due to -I effect) compared to methyl or chloro analogs, influencing solubility and binding affinity in biological systems.
Reactivity Trends :
- Nitro-substituted sulfonamides exhibit slower nucleophilic substitution rates compared to chloro or methyl analogs due to reduced electron density.
Spectroscopic and Physicochemical Properties
Spectroscopic Notes:
Biological Activity
N-1H-Benzimidazol-2-yl-4-nitro-benzenesulfonamide is a compound of growing interest in medicinal chemistry, primarily due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure which includes a benzimidazole core linked to a nitro-substituted benzenesulfonamide. The chemical formula is , with a molecular weight of approximately 306.31 g/mol. The structural features contribute significantly to its biological activity.
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
1. Antimicrobial Activity
Research indicates that this compound has notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth, particularly against Escherichia coli and Staphylococcus aureus .
2. Antiparasitic Activity
The compound has also been investigated for its antiparasitic effects, demonstrating activity against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. In vitro studies reported an IC50 value of 3.95 μM for one of the derivatives, indicating strong potential for therapeutic applications in parasitic infections .
3. Anti-inflammatory Effects
In vivo studies have shown that this compound can reduce inflammation in models of carrageenan-induced edema. The compound exhibited significant inhibition rates, suggesting its utility in treating inflammatory conditions .
4. Cardiovascular Effects
Recent studies have explored the impact of benzenesulfonamide derivatives on cardiovascular parameters such as perfusion pressure and coronary resistance. One derivative demonstrated a decrease in perfusion pressure, indicating potential applications in cardiovascular health .
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways in parasites.
- Calcium Channel Modulation : Some studies suggest that it may interact with calcium channels, influencing vascular resistance and blood pressure regulation .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-Benzimidazole | Contains only the benzimidazole core | Limited antimicrobial activity |
| 4-Nitrobenzenesulfonamide | Contains a sulfonamide but lacks benzimidazole | Primarily used as an antibiotic |
| Benzimidazole Derivatives | Various substitutions on the core | Diverse biological activities depending on substituents |
| 5-Nitrobenzimidazole | Nitro at another position | Different biological activity profile |
This table highlights how this compound stands out due to its combination of functional groups that enhance its biological activity while providing unique chemical reactivity .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:
- Antimicrobial Efficacy Study : A recent study demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) ranging from 6.45 to 6.72 mg/mL against various pathogens, supporting its potential use as an antimicrobial agent .
- Anti-inflammatory Research : In experimental models, the compound showed significant anti-inflammatory effects by reducing edema in rat paw models, confirming its therapeutic potential in inflammatory diseases .
- Cardiovascular Impact Assessment : Using isolated rat heart models, researchers found that certain derivatives effectively decreased perfusion pressure and coronary resistance, suggesting their role in cardiovascular health management .
Q & A
Q. What established synthetic routes are used for N-1H-Benzimidazol-2-yl-4-nitro-benzenesulfonamide, and what intermediates are critical?
The synthesis typically involves coupling a benzimidazole precursor with a nitrobenzenesulfonyl chloride derivative. For example, 2-aminobenzimidazole reacts with 4-nitrobenzenesulfonyl chloride in dimethylformamide (DMF) under reflux, yielding the target compound after purification via recrystallization. Key intermediates include the sulfonamide intermediate formed during nucleophilic substitution (e.g., C–S bond formation). Reaction conditions (e.g., solvent choice, temperature, and catalysts) significantly influence yield and purity .
Table 1: Representative Reaction Conditions
| Precursor | Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-aminobenzimidazole | 4-nitrobenzenesulfonyl chloride | DMF | 80°C | 75–85 | |
| Functionalized benzimidazole | Sulfonyl halide | THF | RT–60°C | 60–70 |
Q. Which spectroscopic and crystallographic methods are employed for structural elucidation?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, aromatic protons in the benzimidazole ring appear at δ 7.2–8.5 ppm, while sulfonamide protons resonate near δ 10–12 ppm .
- X-ray Crystallography: Single-crystal X-ray diffraction (e.g., SHELX programs) resolves bond lengths and angles. The title compound crystallizes in a monoclinic system with hydrogen bonds stabilizing the lattice (e.g., N–H···O interactions between benzimidazole and sulfonamide groups) .
Q. How are solubility and purification optimized for this compound?
Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s sulfonamide and nitro groups. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) removes unreacted precursors. Purity (>95%) is confirmed by HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence crystal packing and stability?
Graph set analysis (e.g., Etter’s formalism) reveals that N–H···O and C–H···O interactions form R₂²(8) and R₂²(10) motifs, creating a 3D network. For instance, the nitro group participates in bifurcated hydrogen bonds (O···H–N distances: 2.1–2.3 Å), contributing to thermal stability .
Table 2: Key Hydrogen Bond Parameters
| Donor–Acceptor | Distance (Å) | Angle (°) | Motif | Reference |
|---|---|---|---|---|
| N–H···O (sulfonamide) | 2.12 | 158 | R₂²(8) | |
| C–H···O (nitro) | 2.28 | 145 | R₂²(10) |
Q. What computational strategies predict biological target interactions?
Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding affinities to enzymes like carbonic anhydrase. The nitro group’s electron-withdrawing effect enhances interactions with hydrophobic pockets, while the benzimidazole moiety engages in π-π stacking with aromatic residues .
Q. How do structural modifications (e.g., substituent variation) affect bioactivity?
Comparative studies with analogs (e.g., chloro or methyl substitutions) reveal that electron-withdrawing groups (nitro) improve inhibitory potency against tyrosine kinases by 30–50% compared to electron-donating groups. Structure-activity relationships (SAR) are validated via IC₅₀ assays and CoMFA models .
Q. What thermal analysis methods evaluate stability under experimental conditions?
Thermogravimetric analysis (TGA) shows decomposition onset at 220–240°C, correlating with loss of the nitro group. Differential scanning calorimetry (DSC) detects a melting endotherm at 185–190°C, indicating crystalline phase stability up to 200°C .
Q. What mechanistic insights explain reactivity in nucleophilic substitution reactions?
Kinetic studies (UV-Vis monitoring) and DFT calculations suggest a two-step mechanism: (1) sulfonyl chloride activation via DMF coordination, and (2) rate-determining nucleophilic attack by the benzimidazole’s amine group. Transition state energy barriers correlate with Hammett σ values of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
